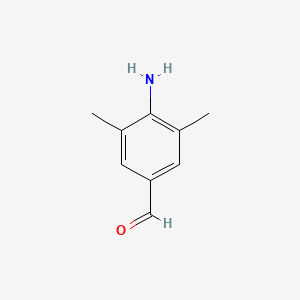

4-Amino-3,5-dimethylbenzaldehyde

Overview

Description

4-Amino-3,5-dimethylbenzaldehyde is an organic compound with the molecular formula C9H11NO. It is a derivative of benzaldehyde, featuring an amino group and two methyl groups attached to the benzene ring. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-3,5-dimethylbenzaldehyde can be synthesized through several methods. One common approach involves the nitration of 3,5-dimethylbenzaldehyde followed by reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using catalytic hydrogenation or reducing agents such as tin in hydrochloric acid .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3,5-dimethylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium nitrite, hydrochloric acid, phenols, amines.

Major Products Formed:

Oxidation: 4-Amino-3,5-dimethylbenzoic acid.

Reduction: 4-Amino-3,5-dimethylbenzyl alcohol.

Substitution: Azo compounds.

Scientific Research Applications

Organic Synthesis

4-Amino-3,5-dimethylbenzaldehyde is widely used as a building block in the synthesis of more complex organic molecules. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic chemistry. For example, it can participate in:

- Oxidation : The aldehyde group can be oxidized to form carboxylic acids.

- Reduction : The aldehyde can be reduced to primary alcohols.

- Electrophilic Substitution : The amino group can engage in electrophilic substitution reactions, leading to the formation of azo compounds when coupled with phenols or amines.

Material Science

In material science, this compound is utilized in the development of new materials with specific properties. Its structural characteristics allow it to be incorporated into various polymer matrices or used as a precursor for functional materials that exhibit tailored physical and chemical properties.

Pharmaceutical Research

This compound has garnered interest in pharmaceutical research for its potential use in drug synthesis and development. Studies have indicated that derivatives of this compound may possess anti-inflammatory and antimicrobial properties. Its interactions with biological molecules are being explored to understand its mechanism of action within metabolic pathways .

Biological Studies

The compound is also significant in biochemical research, where it is used to study enzyme interactions and metabolic pathways. The amino group can form hydrogen bonds with biological molecules, while the aldehyde group can participate in nucleophilic addition reactions, influencing enzyme activity .

Study on Schiff Base Formation

A notable study investigated the condensation reaction of this compound with primary amines under various conditions. The results demonstrated that solvent polarity significantly affects product yields during the formation of Schiff bases . The study utilized various spectroscopic techniques (IR, NMR) to characterize the products formed.

Research has also focused on the biological activity of derivatives synthesized from this compound. These derivatives were evaluated for their potential antimicrobial properties against various pathogens. Results indicated promising activity that warrants further investigation into their therapeutic applications .

Mechanism of Action

The mechanism of action of 4-Amino-3,5-dimethylbenzaldehyde involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aldehyde group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity and metabolic pathways, making the compound useful in biochemical research .

Comparison with Similar Compounds

- 4-Amino-3,5-dimethylbenzoic acid

- 4-Amino-3,5-dimethylbenzyl alcohol

- 3,5-Dimethylbenzaldehyde

Comparison: 4-Amino-3,5-dimethylbenzaldehyde is unique due to the presence of both an amino group and an aldehyde group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, such as 3,5-dimethylbenzaldehyde, which lacks the amino group, or 4-Amino-3,5-dimethylbenzoic acid, which lacks the aldehyde group .

Biological Activity

4-Amino-3,5-dimethylbenzaldehyde (CAS Number: 56066-83-2) is a compound that has garnered attention in various fields of research due to its unique structural features and potential biological activities. The compound features an amino group and an aldehyde functional group, which contribute to its reactivity and interactions with biological molecules. This article explores the biological activity of this compound, summarizing key findings from recent studies, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by the following chemical properties:

- Molecular Formula : C9H11NO

- Molecular Weight : 151.19 g/mol

- Functional Groups : Amino (-NH2) and Aldehyde (-CHO)

The compound's mechanism of action primarily involves its ability to form hydrogen bonds and undergo nucleophilic addition reactions due to the presence of the amino group. This reactivity allows it to interact with various biological targets, including enzymes and receptors, influencing metabolic pathways and enzyme kinetics.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. Its derivatives have been investigated for their potential to inhibit bacterial growth. For instance, studies have shown that certain Schiff bases derived from this compound can significantly inhibit the growth of pathogenic bacteria such as E. coli and S. aureus by regulating gene expression associated with metabolism and virulence .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro experiments demonstrated that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Anticancer Activity

In a notable study, derivatives of this compound were evaluated for their anticancer properties against various cancer cell lines. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving caspase activation .

Case Studies

- Antibacterial Activity : A study explored the antibacterial effects of synthesized Schiff bases from this compound against Staphylococcus aureus. The results showed a significant reduction in bacterial growth, indicating the potential use of these compounds in developing new antibacterial agents .

- Anticancer Research : In a study involving Ehrlich ascites carcinoma (EAC) cells in mice, compounds derived from this compound exhibited comparable efficacy to standard chemotherapy agents like bleomycin. The treatment led to reduced tumor weight and enhanced survival rates among treated subjects .

Summary of Research Findings

Q & A

Q. Basic: What synthetic methodologies are recommended for 4-Amino-3,5-dimethylbenzaldehyde?

A common approach involves condensation reactions with substituted benzaldehydes. For example, refluxing a substituted benzaldehyde derivative with a triazole precursor in absolute ethanol and glacial acetic acid for 4 hours, followed by solvent evaporation under reduced pressure, yields solid products . Reduction strategies, such as Zn/NHCl in aqueous conditions, can introduce amino groups into aromatic systems, as demonstrated in analogous compounds . Key steps include:

- Selection of solvent (ethanol, acetic acid) to stabilize intermediates.

- Optimization of reflux duration and temperature to maximize yield.

- Purification via filtration or recrystallization.

Q. Advanced: How can reaction conditions be optimized to suppress by-product formation during synthesis?

By-product formation often arises from competing reactions (e.g., over-oxidation or incomplete reduction). Mitigation strategies include:

- Catalytic control : Adding acetic acid as a catalyst (0.1–1% v/v) to direct regioselectivity .

- Temperature modulation : Lowering reaction temperatures to reduce side reactions while maintaining sufficient energy for desired pathways.

- In-situ monitoring : Using HPLC or TLC (as in ’s assay protocols) to track reaction progress and adjust conditions dynamically .

Q. Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

- NMR : H and C NMR to confirm aromatic substitution patterns and amino group presence.

- IR Spectroscopy : Identify aldehyde (C=O stretch ~1700 cm) and amine (N–H stretch ~3300 cm) functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural confirmation, as shown in hydrazide derivatives .

Q. Advanced: How should researchers address contradictions in reported biological activities of derivatives?

Discrepancies may stem from impurities or assay variability. Resolution strategies:

- Purity validation : Use HPLC (e.g., hydroxylamine hydrochloride assay in ) to ensure >98% purity .

- Dose-response studies : Replicate experiments across multiple concentrations to identify activity thresholds.

- Comparative analysis : Cross-reference with structurally similar compounds like syringaldehyde, which exhibits radioprotective effects via radical scavenging .

Q. Basic: What are key derivatives of this compound, and their applications?

- Hydrazide derivatives : Used in crystal structure studies to analyze hydrogen bonding and lattice energies .

- Acetamide analogs : Serve as intermediates in dye/pigment synthesis due to their electron-rich aromatic systems .

- Schiff bases : Formed via aldehyde-amine condensation for coordination chemistry applications.

Q. Advanced: What computational methods predict the reactivity of this compound?

Hybrid density functional theory (DFT), such as Becke’s exchange-correlation functional, can model electronic properties and reaction pathways . Applications include:

- Calculating frontier molecular orbitals to predict nucleophilic/electrophilic sites.

- Simulating transition states for condensation or redox reactions.

- Validating experimental spectroscopic data through theoretical IR/NMR simulations.

Q. Basic: What safety protocols are essential when handling this compound?

- Eye/Skin Exposure : Immediate flushing with water for 15 minutes, as per benzaldehyde derivative safety guidelines .

- Ventilation : Use fume hoods to avoid inhalation of aldehyde vapors.

- Waste Disposal : Neutralize acidic by-products before disposal.

Q. Advanced: How can mechanistic studies elucidate reaction pathways involving this compound?

- Isotopic Labeling : Track C or N in the aldehyde/amine groups to identify bond cleavage/formation.

- Kinetic Analysis : Measure rate constants under varying pH and solvent conditions.

- Computational Modeling : Combine DFT with experimental data to propose viable mechanisms (e.g., nucleophilic attack on the aldehyde group) .

Properties

IUPAC Name |

4-amino-3,5-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNOINHCQPDTPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50434432 | |

| Record name | 4-amino-3,5-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56066-83-2 | |

| Record name | 4-amino-3,5-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.